molecular formula C12H10N2O2 B2367816 N-(isoxazol-4-yl)cinnamamide CAS No. 1396890-80-4

N-(isoxazol-4-yl)cinnamamide

Cat. No. B2367816
CAS RN: 1396890-80-4
M. Wt: 214.224
InChI Key: HCZVAIAXOLIRRN-VOTSOKGWSA-N
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Description

“N-(isoxazol-4-yl)cinnamamide” is a compound that contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazoles are known for their synthetic availability, special chemical and biological properties, and widespread practical use .


Synthesis Analysis

Isoxazoles can be synthesized via different pathways. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . The isoxazoles were synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite .


Molecular Structure Analysis

The molecular structure of “N-(isoxazol-4-yl)cinnamamide” was confirmed by 1H, 13C NMR and mass spectral data . The isoxazole ring is an important part of the molecule, which is an azole with an oxygen atom bonded to a nitrogen atom .


Chemical Reactions Analysis

The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles especially synthetically useful .

Scientific Research Applications

Antitubercular Activity

N-(isoxazol-4-yl)cinnamamide derivatives have been investigated for their potential in treating tuberculosis. Patel and Telvekar (2014) explored a series of these compounds, finding that certain derivatives exhibited promising antitubercular activity against Mycobacterium tuberculosis (Patel & Telvekar, 2014).

Antifungal Properties

A study by Chen et al. (2019) demonstrated the antifungal capabilities of cinnamamide derivatives. They synthesized various derivatives and evaluated their effectiveness against Pseudoperonspera cubensis, with some compounds showing significant fungicidal activity (Chen et al., 2019).

Synthesis and Chemical Properties

Harada, Yano, and Obora (2013) discussed the importance of cinnamamides in medicinal chemistry, focusing on their synthesis methods. They highlighted the challenges in efficient synthesis and proposed improved methods for creating these compounds (Harada, Yano, & Obora, 2013).

Plant Growth Regulation

Ridwan et al. (2018) identified a new cinnamamide from the mushroom Pholiota lubrica, demonstrating its ability to influence plant growth. This cinnamamide was found to affect the growth of lettuce, suggesting its potential as a plant growth regulator (Ridwan et al., 2018).

Pharmacological Advances

The pharmacological significance of cinnamamides has been extensively reviewed by Gaikwad, Nanduri, and Madhavi (2019), who discussed the occurrence of the cinnamamide scaffold in various therapeutic agents and its potential in drug development (Gaikwad, Nanduri, & Madhavi, 2019).

Repellent Properties

Gurney et al. (1996) explored the use of cinnamamide as a non-lethal repellent against rodents. They found that cinnamamide effectively deterred feeding in certain species, suggesting its utility in pest control (Gurney, Watkins, Gill, & Cowan, 1996).

Nervous System Disorders

Gunia-Krzyżak et al. (2015) reviewed the structure-activity relationships of cinnamamide derivatives, particularly their therapeutic potential in treating central and peripheral nervous system disorders. Their study highlighted the diverse activities of these compounds in various nervous system models (Gunia-Krzyżak et al., 2015).

Crystallographic Studies and Anticonvulsant Activity

Żesławska et al. (2017) conducted crystallographic studies of N-substituted cinnamamide derivatives, examining their potential anticonvulsant activities. Their research provides insights into the structure-activity relationship of these compounds (Żesławska, Nitek, Marona, & Gunia-Krzyżak, 2017).

Enhancing Antibiotic Efficacy

Radix et al. (2018) evaluated N,N'-disubstituted cinnamamide derivatives for their ability to potentiate the activity of ciprofloxacin against Staphylococcus aureus strains. Their findings indicate the potential of these compounds in enhancing antibiotic efficacy (Radix et al., 2018).

Future Directions

Isoxazoles, including “N-(isoxazol-4-yl)cinnamamide”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new anti-influenza agents with a new mechanism of action , and exploring the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

properties

IUPAC Name

(E)-N-(1,2-oxazol-4-yl)-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-12(14-11-8-13-16-9-11)7-6-10-4-2-1-3-5-10/h1-9H,(H,14,15)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZVAIAXOLIRRN-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CON=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CON=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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